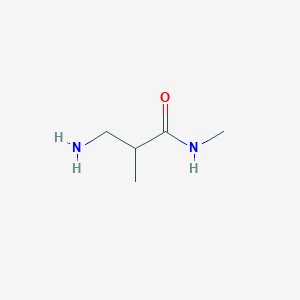
3-Amino-N,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N,2-dimethylpropanamide is an organic compound with the molecular formula C5H12N2O. It is a colorless or pale yellow crystalline solid with a peculiar ammonia odor. This compound is soluble in water and many organic solvents and is primarily used as an intermediate in organic synthesis, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Amino-N,2-dimethylpropanamide involves the reaction of 3-amino-2,2-dimethylpropionic acid with a suitable acylating agent, such as acid chloride or anhydride . Another method uses hydroxymethyl trimethylacetic acid as a raw material, which is esterified, protected, and ammonolyzed to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. The use of readily available raw materials and simple operations makes this method suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding amides or acids.
Reduction: It can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Amino-N,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biological processes.
Industry: It is used in the synthesis of pigments, dyes, and pesticides.
Mechanism of Action
The mechanism of action of 3-Amino-N,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an intermediate in the synthesis of Aliskiren, a renin inhibitor used to treat hypertension. The compound’s structure allows it to interact with the renin-angiotensin system, blocking the conversion of angiotensinogen to angiotensin I, thereby reducing blood pressure .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2,2-dimethylpropionamide
- 3-Amino-N-ethyl-2,2-dimethylpropanamide
- 3-Amino-N,N-dimethylpropanamide
Uniqueness
Compared to similar compounds, 3-Amino-N,2-dimethylpropanamide is unique due to its specific structure, which makes it particularly effective as an intermediate in the synthesis of certain pharmaceuticals. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry .
Properties
IUPAC Name |
3-amino-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-4(3-6)5(8)7-2/h4H,3,6H2,1-2H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIHHWBRAUAUCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)NC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














